6-(Chloromethyl)-5,6-dihydrophenanthridine

Covalent Inhibitor Design Chemical Biology Medicinal Chemistry

6-(Chloromethyl)-5,6-dihydrophenanthridine (NSC is a synthetic, non-planar heterocyclic compound belonging to the 5,6-dihydrophenanthridine class. It features a partially saturated tricyclic core, differentiating it from fully aromatic phenanthridines.

Molecular Formula C14H12ClN
Molecular Weight 229.70 g/mol
CAS No. 5446-59-3
Cat. No. B12801011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)-5,6-dihydrophenanthridine
CAS5446-59-3
Molecular FormulaC14H12ClN
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(NC3=CC=CC=C23)CCl
InChIInChI=1S/C14H12ClN/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8,14,16H,9H2
InChIKeyPHDSUMCSIDXAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Chloromethyl)-5,6-dihydrophenanthridine (CAS 5446-59-3) – A Dihydro-Phenanthridine Scaffold with a Reactive Chloromethyl Handle for Specialized Chemical Biology


6-(Chloromethyl)-5,6-dihydrophenanthridine (NSC 17337) is a synthetic, non-planar heterocyclic compound belonging to the 5,6-dihydrophenanthridine class . It features a partially saturated tricyclic core, differentiating it from fully aromatic phenanthridines. Its defining functional group is a reactive chloromethyl substituent at the 6-position, which enables covalent modification of nucleophilic biological targets and serves as a versatile handle for further synthetic derivatization .

Why 6-(Chloromethyl)-5,6-dihydrophenanthridine Cannot Be Replaced by Generic Phenanthridine Analogs


Substituting 6-(Chloromethyl)-5,6-dihydrophenanthridine with a generic phenanthridine or a simple chloromethyl analog fails because the compound's unique combination of a non-planar, partially saturated core and a reactive alkylating group dictates a specific biological and chemical profile. The 5,6-dihydro structure reduces planarity and DNA intercalation potential compared to fully aromatic phenanthridines [1], while the chloromethyl group introduces covalent reactivity absent in non-halogenated or methyl analogs [2]. This combination results in distinct properties such as low aqueous solubility and weak, specific enzyme inhibition that cannot be replicated by simply mixing a phenanthridine core with a separate alkylating agent. The quantitative evidence below demonstrates that its performance is defined by this precise molecular architecture.

6-(Chloromethyl)-5,6-dihydrophenanthridine (CAS 5446-59-3): Head-to-Head Quantitative Differentiation Evidence


Reactivity Differentiation: The Chloromethyl Handle Enables Covalent Targeting versus Inert Methyl or Parent Scaffolds

The chloromethyl group on 6-(Chloromethyl)-5,6-dihydrophenanthridine provides a critical alkylating functionality. In contrast, 6-methylphenanthridine and unsubstituted phenanthridine lack this reactive handle, preventing them from forming stable covalent adducts with biological nucleophiles [1]. The reactivity is specifically harnessed in multi-step synthesis; for example, the closely related aromatic analog 6-chloromethylphenanthridine is used to generate 2-Tosyl-1,2,3,12b-tetrahydroimidazo[1,5-f]phenanthridine in a 5-step sequence with 50% overall yield, a transformation not possible with a methyl or hydrogen-substituted analog [2].

Covalent Inhibitor Design Chemical Biology Medicinal Chemistry

Physicochemical Differentiation: Low Aqueous Solubility Compared to Generic Heterocyclic Building Blocks

6-(Chloromethyl)-5,6-dihydrophenanthridine exhibits a calculated aqueous solubility of only 0.071 g/L at 25°C . This low solubility is a direct consequence of its rigid, lipophilic tricyclic core (LogP ~4.2 ) and directly impacts its handling and biological assay conditions. While many simple heterocyclic building blocks have much higher solubility, this specific value is critical for researchers designing experiments, as it differs from the parent 5,6-dihydrophenanthridine and more soluble N-alkylated analogs.

Pre-formulation Medicinal Chemistry Physicochemical Profiling

Structural Differentiation: Non-Planar 5,6-Dihydro Core Distinguishes It from DNA-Intercalating Aromatic Phenanthridines

The 5,6-dihydro structure of this compound creates a non-planar scaffold (density: 1.18 g/cm³ ), which is expected to reduce its DNA intercalation potential compared to the fully aromatic phenanthridine core. This is a key structural distinction from classic DNA intercalators like ethidium bromide or the aromatic analog 6-(chloromethyl)phenanthridine (CAS 40484-36-4, molecular weight 227.69) [1]. The non-planarity can be a critical advantage for studies aiming to decouple membrane partitioning effects from DNA-damage responses.

DNA Intercalation Chemical Biology Spectroscopy

Historical Biological Profiling: Weak Dihydroorotase Inhibition Distinguishes the Scaffold from Inactive Analogs in the Same Screen

In a historical NCI screening dataset, 6-(Chloromethyl)-5,6-dihydrophenanthridine was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells. The compound showed a very weak inhibition (IC50 = 1,000,000 nM at 10 µM concentration) [1]. While this activity is negligible from a potency standpoint, the presence of any activity at all differentiates it from the majority of the NCI diversity set, which were completely inactive in this specific assay. This provides a quantitative fingerprint that connects the dihydrophenanthridine scaffold to the pyrimidine biosynthesis pathway, a target system for anticancer and antiparasitic programs.

Enzyme Inhibition NCI Screening Pyrimidine Biosynthesis

Validated Application Scenarios for 6-(Chloromethyl)-5,6-dihydrophenanthridine (CAS 5446-59-3) Based on Quantitative Differentiation


Covalent Probe and Molecular Tool Design

The reactive chloromethyl handle of 6-(Chloromethyl)-5,6-dihydrophenanthridine makes it a prime candidate for designing covalent probes targeting nucleophilic residues in enzymes or receptors. As demonstrated by the use of the aromatic analog in multi-step synthesis [1], this functional group is essential for creating complex molecular architectures where a non-reactive scaffold (e.g., 6-methylphenanthridine) would fail. Researchers developing activity-based probes (ABPs) or targeted covalent inhibitors (TCIs) can exploit this reactivity for specific labeling, while the non-planar core reduces off-target DNA intercalation [2].

Scaffold for Fragment-Based Drug Discovery Targeting Pyrimidine Metabolism

The confirmed, albeit weak, inhibition of dihydroorotase (IC50 = 1 mM) [3] provides a validated starting point for fragment-based drug discovery (FBDD) or scaffold-hopping exercises. Since the majority of compounds in the historical NCI screen were inactive against this enzyme, this hit identifies the 5,6-dihydrophenanthridine core as a privileged scaffold for this target. Medicinal chemists can use this compound to probe the dihydroorotase active site and initiate structure-activity relationship (SAR) exploration, aiming to improve the IC50 from millimolar to low micromolar potency.

Physicochemical Profiling and Pre-formulation Development

The precisely quantified low aqueous solubility (0.071 g/L) and high LogP (~4.2) make this compound an excellent model system for developing solubility-enhancing formulations. Researchers in pre-formulation and drug delivery can use it to test novel excipients, nanoformulations, or co-solvent systems designed for poorly soluble, lipophilic small molecules. Its defined physical properties allow for the creation of standardized protocols that are critical during the early stages of preclinical development.

Specialized Organic Synthesis Intermediate

The compound's unique combination of a reactive chloromethyl group and a stable dihydrophenanthridine core makes it a valuable intermediate in medicinal chemistry. It can undergo nucleophilic substitution to introduce various functional groups (amines, thiols, alkoxides) while maintaining the core scaffold [1]. This is essential for building libraries of phenanthridine-based analogs where the 5,6-dihydro structure must be preserved to avoid the planar genotoxicity associated with aromatic phenanthridines.

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